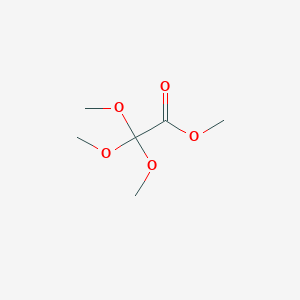

Methyl 2,2,2-trimethoxyacetate

Vue d'ensemble

Description

Il s’agit d’un liquide clair et incolore principalement utilisé en laboratoire pour inactiver les enzymes ribonucléases dans l’eau et sur les ustensiles de laboratoire . Ce composé est connu pour sa capacité à modifier de manière covalente les résidus d’histidine, de lysine, de cystéine et de tyrosine .

Méthodes De Préparation

Le pyrocarbonate de diéthyle peut être synthétisé par réaction de l’éthanol avec le phosgène. La réaction se produit généralement dans des conditions contrôlées pour garantir la sécurité et l’efficacité. La réaction générale est la suivante :

2 C2H5OH+COCl2→C6H10O5+2HCl

Dans les milieux industriels, le pyrocarbonate de diéthyle est produit en grande quantité à l’aide de méthodes similaires, mais avec des mesures de sécurité renforcées et des conditions de réaction optimisées pour maximiser le rendement et la pureté {_svg_3}.

Analyse Des Réactions Chimiques

Chemical Reactions Involving Methyl 2,2,2-trimethoxyacetate

This compound participates in various chemical reactions due to its ester functional group and methoxy substituents. Key reactions include:

-

Transesterification : This reaction involves exchanging the alkoxy group of an ester with another alcohol. This compound can react with different alcohols to form new esters. The presence of methoxy groups enhances its reactivity under mild conditions.

-

Formation of Acetals : When reacted with aldehydes in the presence of acid catalysts, this compound can form acetals. This reaction is crucial in organic synthesis for protecting carbonyl groups during subsequent reactions .

-

Hydrazinolysis : this compound can react with hydrazine to yield trimethoxyacetohydrazide. This transformation is significant for synthesizing various nitrogen-containing compounds .

Table 1: Selected Reactions of this compound

| Reaction Type | Reactants | Products | Conditions |

|---|---|---|---|

| Transesterification | This compound + Alcohol | New Ester | Mild conditions |

| Acetal Formation | This compound + Aldehyde | Acetal | Acidic catalyst |

| Hydrazinolysis | This compound + Hydrazine | Trimethoxyacetohydrazide | Mild heating |

Applications De Recherche Scientifique

Chemical Properties and Structure

Methyl 2,2,2-trimethoxyacetate is characterized by three methoxy groups attached to the central carbon atom of an acetate moiety. This unique structure contributes to its reactivity and versatility in chemical synthesis.

Synthetic Applications

Organic Synthesis:

- This compound serves as a valuable reagent in organic synthesis. It is often utilized in the formation of complex molecules through various reactions such as esterification and acylation. The presence of multiple methoxy groups enhances its reactivity compared to simpler esters.

Case Study: Amidation Reactions

- Research has demonstrated the use of this compound in amidation reactions where it reacts with aminohydroxamates to form N-hydroxypyrimidin-4-ones. This reaction showcases the compound's utility in synthesizing biologically relevant molecules .

Biological Applications

Pharmaceutical Development:

- The compound has been explored for its potential in drug development. Its structural features allow it to act as a precursor for various pharmaceutical agents. For instance, derivatives of this compound have been investigated for their activity against specific biological targets.

Case Study: Antiviral Activity

- In studies related to HIV-1 integrase inhibitors, this compound has been implicated in the synthesis of compounds that exhibit antiviral properties. This highlights its potential role in medicinal chemistry .

Industrial Applications

Chemical Intermediate:

- This compound is used as a chemical intermediate in the production of polymers and resins. Its ability to undergo various chemical transformations makes it a suitable candidate for creating more complex materials.

Table: Industrial Uses of this compound

| Application Area | Specific Use |

|---|---|

| Polymer Production | Used as a monomer or co-monomer |

| Adhesives | Acts as a key component in adhesive formulations |

| Coatings | Utilized in the development of specialty coatings |

Mechanistic Insights

The mechanism by which this compound exerts its effects in synthetic and biological systems involves:

- Nucleophilic Attack: The methoxy groups can participate in nucleophilic substitution reactions.

- Hydrogen Bonding: The presence of multiple methoxy groups enhances intermolecular interactions which can influence reaction pathways.

Mécanisme D'action

Le pyrocarbonate de diéthyle exerce ses effets en modifiant de manière covalente des résidus d’acides aminés spécifiques dans les protéines, en particulier l’histidine, la lysine, la cystéine et la tyrosine . Cette modification inactive les enzymes telles que les ribonucléases en modifiant leurs sites actifs, les empêchant ainsi de dégrader l’ARN . La capacité du composé à réagir avec les nucléophiles le rend efficace dans diverses applications biochimiques.

Comparaison Avec Des Composés Similaires

Le pyrocarbonate de diéthyle est souvent comparé à d’autres composés dicarbonates tels que le dicarbonate de diméthyle et le dicarbonate de di-tert-butyle.

Dicarbonate de diméthyle : Comme le pyrocarbonate de diéthyle, le dicarbonate de diméthyle est utilisé comme conservateur et inhibiteur d’enzymes.

Dicarbonate de di-tert-butyle : Ce composé est principalement utilisé comme groupe protecteur pour les amines en synthèse organique.

Le pyrocarbonate de diéthyle se distingue par sa réactivité et sa stabilité équilibrées, ce qui le rend approprié pour une large gamme d’applications, tant en recherche qu’en industrie.

Activité Biologique

Methyl 2,2,2-trimethoxyacetate (MTMA) is a compound of increasing interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological effects of MTMA, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derived from trimethoxyacetic acid. Its molecular formula is , and it possesses three methoxy groups attached to the central carbon atom. This structure contributes to its unique chemical reactivity and biological profile.

Antioxidant Activity

MTMA exhibits significant antioxidant properties. Research indicates that compounds with similar structures can scavenge free radicals effectively, reducing oxidative stress in biological systems. The antioxidant activity can be quantitatively assessed using methods such as the DPPH radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay.

| Method | Result |

|---|---|

| DPPH Scavenging Activity | 84.01% |

| FRAP Value | 20.1 mmol/g |

These results suggest that MTMA may play a role in protecting cells from oxidative damage, which is crucial in preventing various diseases associated with oxidative stress, including cancer and neurodegenerative disorders .

Antimicrobial Activity

MTMA has demonstrated antimicrobial effects against various pathogens. A study evaluated its efficacy against common bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The compound showed inhibition zones greater than traditional antibiotics like ampicillin, indicating its potential as an antimicrobial agent.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 12 mm |

| Pseudomonas aeruginosa | 14 mm |

| Ampicillin | 9 mm (S. aureus), 6 mm (P. aeruginosa) |

These findings highlight MTMA's potential application in treating bacterial infections .

Anti-inflammatory Activity

The anti-inflammatory properties of MTMA are also noteworthy. Compounds with similar methoxy substitutions have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that MTMA may be beneficial in conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease.

The biological activities of MTMA are believed to stem from its ability to modulate various signaling pathways:

- Antioxidant Mechanism: By donating electrons to free radicals, MTMA reduces their reactivity and prevents cellular damage.

- Antimicrobial Mechanism: The presence of methoxy groups enhances membrane permeability, allowing MTMA to penetrate bacterial cells more effectively.

- Anti-inflammatory Mechanism: MTMA may inhibit the nuclear factor kappa B (NF-κB) pathway, leading to decreased production of inflammatory mediators.

Case Studies

- Study on Antioxidant Properties : A study published in a peer-reviewed journal demonstrated that MTMA effectively reduced oxidative stress markers in vitro. Cells treated with MTMA showed lower levels of malondialdehyde (MDA), a marker of lipid peroxidation .

- Evaluation of Antimicrobial Efficacy : In a comparative study, MTMA was tested alongside standard antibiotics against multi-drug resistant strains of bacteria. Results indicated that MTMA had superior efficacy, suggesting its potential role in developing new antimicrobial therapies .

- Inflammation Model : In an animal model of induced inflammation, administration of MTMA significantly reduced swelling and pain compared to control groups. This study supports the hypothesis that MTMA may have therapeutic applications in managing inflammatory conditions .

Propriétés

IUPAC Name |

methyl 2,2,2-trimethoxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-8-5(7)6(9-2,10-3)11-4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTABOWCQAPYNPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90503479 | |

| Record name | Methyl trimethoxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18370-95-1 | |

| Record name | Methyl trimethoxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,2,2-trimethoxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.